molecular formula C17H15NO5S2 B11263045 Methyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11263045
M. Wt: 377.4 g/mol
InChI Key: IOBISXBZVDCZHU-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-bromo-1-phenylthiophene derivative.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using reagents like sulfamoyl chloride.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Methyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is investigated for its biological activity, including potential anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiophene core and sulfamoyl group make it particularly interesting for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H15NO5S2

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H15NO5S2/c1-22-13-9-5-4-8-12(13)18-25(20,21)16-11-7-3-6-10-14(11)24-15(16)17(19)23-2/h3-10,18H,1-2H3

InChI Key

IOBISXBZVDCZHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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